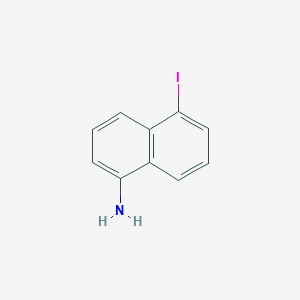

5-Iodonaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFDLNESOFRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704750 | |

| Record name | 5-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-75-3 | |

| Record name | 5-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodonaphthalen 1 Amine and Its Derivatives

Classical and Contemporary Approaches to Naphthylamine Functionalization

Traditional methods for installing an amine group on a naphthalene (B1677914) ring, such as reductive amination and nucleophilic substitution, remain relevant in synthetic organic chemistry.

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of synthesizing naphthalen-1-amine derivatives, this strategy would typically commence with the corresponding naphthalenone precursor. The process involves two key steps: the reaction of the ketone with an amine to form an imine or iminium ion, followed by in-situ reduction of this intermediate to the target amine. wikipedia.orgmasterorganicchemistry.com

The reaction can be performed directly in one pot, where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org The equilibrium between the ketone and the imine is driven towards the imine by dehydration, and the subsequent reduction is typically irreversible. wikipedia.org A variety of reducing agents can be employed for this transformation, each with specific reactivity profiles.

| Reducing Agent | Characteristics | Typical Conditions |

|---|---|---|

| Sodium cyanoborohydride (NaBH3CN) | Mild and selective for imines in the presence of ketones/aldehydes. masterorganicchemistry.com | Weakly acidic (pH ~6) to neutral conditions. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Less toxic alternative to NaBH3CN, effective and mild. | Often used in chlorinated solvents like 1,2-dichloroethane. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | "Green" chemistry approach using hydrogen gas and a metal catalyst. wikipedia.org | Requires specialized hydrogenation equipment; compatible with many functional groups. wikipedia.org |

| Sodium borohydride (B1222165) (NaBH4) | More reactive than NaBH3CN; can reduce the starting carbonyl if conditions are not optimized. masterorganicchemistry.com | Requires careful pH control and reaction setup. |

For the synthesis of 5-Iodonaphthalen-1-amine itself, this pathway would necessitate the availability of 5-iodo-1-naphthalenone as a starting material.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for introducing heteroatoms onto an aromatic ring. nih.gov This process involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov

Direct amination of an unactivated iodonaphthalene via an SNAr mechanism is generally challenging due to the electron-rich nature of the naphthalene ring system, which disfavors nucleophilic attack. However, in highly activated systems, this pathway can be efficient. For instance, studies on 1-dialkylamino-2,4-dinitronaphthalenes have shown that the dialkylamino group can be readily displaced by primary amines, demonstrating a facile amine-amine exchange via an SNAr pathway. rsc.org This highlights that while direct amination of a non-activated precursor to this compound is difficult, the nucleophilic substitution pathway is a viable strategy for modifying already functionalized and electronically activated naphthalene derivatives.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-nitrogen bonds, providing mild and highly efficient routes to aryl amines that are often inaccessible through classical methods. rsc.orgnih.gov

Palladium-Catalyzed C-N Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C(sp²)-N bonds. researchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex. nih.gov

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

This methodology is broadly applicable and has been extensively used in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgnih.gov

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction is renowned for its exceptional functional group tolerance and broad substrate scope, allowing for the coupling of a wide variety of amines with aryl chlorides, bromides, iodides, and triflates. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this method would logically start from 1,5-diiodonaphthalene. A selective mono-amination can be achieved by carefully controlling the reaction conditions and stoichiometry. The reaction requires a palladium source, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and preventing catalyst deactivation. wikipedia.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. libretexts.org |

| Phosphine Ligand | BINAP, Xantphos, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine to form the active nucleophile. nih.gov |

| Amine Source | Primary/secondary amines, Ammonia equivalents (e.g., LiN(SiMe3)2) organic-chemistry.org | Provides the nitrogen atom for the new C-N bond. |

| Solvent | Toluene (B28343), Dioxane, THF | Provides the medium for the reaction. |

Carbonylative Aminohomologation

For the synthesis of derivatives of this compound, palladium-catalyzed carbonylative aminohomologation offers an advanced strategy. This reaction introduces both a carbonyl group and an amine in a single step, converting an aryl iodide into a benzylic amine derivative, effectively inserting a "-CH₂-N-" unit. researchgate.netresearchgate.net

The process involves the reaction of an aryl iodide, such as 1-iodonaphthalene (B165133), with carbon monoxide (CO), an amine, and a reducing agent, all mediated by a palladium catalyst. researchgate.net Formic acid is often used as a convenient and less hazardous source of both carbon monoxide and the hydride for the reduction step. The reaction is believed to proceed through the formation of an acylpalladium intermediate, which then reacts with the amine to form an amide. Subsequent reduction of the amide yields the aminohomologated product. This one-pot, three-component reaction is highly efficient and tolerates a range of functional groups. researchgate.net

| Aryl Iodide Substrate | Amine Partner | Observed Outcome |

|---|---|---|

| Iodobenzene | Various primary and secondary amines | Good to excellent yields of the corresponding benzylic amines. |

| 4-Bromo-iodobenzene | Aniline | Lower yield due to competitive dehalogenation. researchgate.net |

| 4-Nitro-iodobenzene | Aniline | Moderate yield, demonstrating tolerance of the nitro group. researchgate.net |

| 1-Iodonaphthalene | Various amines | The corresponding naphthalen-1-ylmethanamine derivatives are generated in good yields. researchgate.net |

| Heteroaryl Iodides | Various amines | Reaction proceeds efficiently to give heteroarylmethylamine products. |

Atroposelective Catellani Reactions

The Catellani reaction is a powerful palladium-catalyzed process that enables the sequential functionalization of aryl halides at the ortho and ipso positions. wikipedia.org An important advancement in this area is the development of atroposelective variants, which allow for the construction of axially chiral biaryl compounds. These reactions are critical for synthesizing chiral ligands and pharmacologically active molecules.

An enantiopure norbornene derivative can be used as a chiral mediator in a three-component Catellani reaction to produce atropisomeric biaryl-based monophosphine oxides with high efficiency and enantioselectivity. chinesechemsoc.org In a model reaction, 1-iodonaphthalene was successfully coupled with a phosphine oxide-containing aryl bromide and a nucleophile. chinesechemsoc.org The reaction proceeds through a plausible catalytic cycle involving the formation of a chiral Pd(IV) complex, which controls the atroposelectivity. chinesechemsoc.org This methodology inhibits unwanted two-component cross-coupling and promotes the formation of the desired aryl-aryl chiral axis. chinesechemsoc.org Given the reactivity of 1-iodonaphthalene, this strategy is applicable to derivatives like this compound for the synthesis of novel, axially chiral phosphine ligands.

| Component | Role/Example | Reference |

|---|---|---|

| Aryl Halide | 1-Iodonaphthalene (model substrate) | chinesechemsoc.org |

| Catalyst System | Palladium(0) | wikipedia.orgchinesechemsoc.org |

| Mediator | Enantiopure Norbornene Derivative (Chiral Control) | chinesechemsoc.org |

| Coupling Partner 1 | Phosphine oxide-containing aryl bromide | chinesechemsoc.org |

| Coupling Partner 2 | Nucleophiles (e.g., boronic acids) | chinesechemsoc.org |

| Key Feature | Construction of axially chiral biaryl monophosphine oxides | chinesechemsoc.org |

Csp³−Csp² Cross-Coupling Reactions

The formation of Csp³–Csp² bonds is a cornerstone of modern synthetic chemistry, enabling the connection of aliphatic and aromatic moieties. Cross-coupling reactions involving this compound as the Csp² partner provide a direct route to alkylated naphthalene derivatives.

Palladium-catalyzed cross-coupling reactions are widely used for this purpose. For instance, trialkylbismuth reagents can be coupled with aryl halides, including iodides, in the presence of a palladium catalyst to form Csp³–Csp² bonds. researchgate.net Another significant advancement is the development of reductive cross-electrophile coupling, where nickel catalysts are used to couple aryl halides with alkyl halides in the presence of a reductant. tcichemicals.com These methods often overcome challenges such as β-hydride elimination, which can be problematic in traditional cross-coupling approaches. tcichemicals.com The distinct mechanisms of oxidative addition for Csp²–X and Csp³–X bonds to nickel catalysts are a key factor in the success of these cross-selective reactions. acs.org

| Reaction Type | Catalyst | Coupling Partners | Key Advantage | Reference |

|---|---|---|---|---|

| Negishi-type Coupling | Palladium | Aryl Halide + Organozinc Reagent | Good functional group tolerance | nih.gov |

| Reductive Cross-Electrophile Coupling | Nickel | Aryl Halide + Alkyl Halide | Avoids pre-functionalization of the alkyl partner | tcichemicals.com |

| Photoredox/Nickel Dual Catalysis | Nickel + Photoredox Catalyst | Aryl Halide + Alkyl Halide/Carboxylic Acid | Mild reaction conditions | tcichemicals.com |

| Bismuth-based Coupling | Palladium | Aryl Halide + Trialkylbismuth Reagent | Moderate to good yields for various substrates | researchgate.net |

Copper-Catalyzed Amination Protocols

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a classic and highly effective method for forming C-N bonds. wikipedia.org This reaction is particularly useful for coupling aryl halides with a wide range of amines and amides. For a substrate like this compound, this protocol can be used to introduce a second nitrogen-containing substituent.

The reaction typically involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.orgmdpi.com Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these couplings. wikipedia.org While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize soluble copper(I) catalysts with supporting ligands (e.g., phenanthroline, diamines), which allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net This method is a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination and has been shown to be effective for the N-arylation of various amines with iodo-aromatics. mdpi.com Theoretical studies on the Ullmann coupling of 2-iodonaphthalene (B183038) on copper surfaces have provided mechanistic insights, detailing steps of halogen dissociation, diffusion, and C-C (or C-N) coupling. acs.org

Iron(II)-Catalyzed Functionalizations

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for various organic transformations. Iron(II)-catalyzed reactions have emerged as a sustainable approach for C-H functionalization. mdpi.com These methods can be applied to naphthalene derivatives to install new functional groups directly onto the aromatic core.

Iron catalysts are capable of promoting C-H activation through mechanisms such as carbene transfer or radical-based pathways. mdpi.comrsc.org For instance, iron complexes can catalyze the functionalization of C(sp²)–H bonds with diazoalkanes. mdpi.com In the context of this compound, the amine group can act as a directing group to guide the functionalization to a specific C-H bond. While the C-I bond is a primary site for cross-coupling, iron-catalyzed C-H activation offers a complementary strategy to modify the naphthalene scaffold. Furthermore, bio-inspired iron catalysts have been developed for the undirected functionalization of aliphatic C-H bonds, showcasing the potential of iron catalysis to mediate challenging transformations that mimic enzymatic processes while avoiding undesired side reactions like oxygen rebound. nih.gov

C-H Functionalization Strategies Towards Naphthalene Amines

Direct C-H functionalization is a highly step-economical strategy for modifying aromatic scaffolds like naphthalene, avoiding the need for pre-functionalized starting materials. researchgate.net For naphthalene amines, the amino group, or a derivative thereof, can serve as a directing group to control the regioselectivity of the functionalization. researchgate.net

Transition metal catalysts, particularly palladium, rhodium, and copper, are frequently employed for these transformations. researchgate.netnih.gov By choosing an appropriate directing group and catalytic system, it is possible to selectively functionalize various positions of the naphthalene ring. acs.org For example, proximal directing strategies have been successfully used to achieve C2- and C8-selective functionalizations. acs.org More complex, template-based approaches have been developed to access traditionally difficult-to-reach positions like C6 and C7. acs.org This diversity-oriented approach is invaluable for creating libraries of naphthalene amine derivatives for applications such as drug discovery. acs.orgresearchgate.net

| Position | Strategy | Catalyst (Typical) | Reference |

|---|---|---|---|

| C2 | Proximal Directing Group | Pd, Rh | acs.org |

| C3 | Cu Catalysis, Directing Templates | Cu | acs.org |

| C4/C5 | Single-Electron Transfer (SET) | Not specified | acs.org |

| C6/C7 | Template-based Strategy | Pd | acs.org |

| C8 | Proximal Directing Group (Peri-position) | Pd, Rh | acs.orgdntb.gov.ua |

Electrophilic Halogenation and Amination Methods

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution due to the lower stabilization energy lost in forming the intermediate carbocation. libretexts.org For naphthalenamines, the powerful electron-donating nature of the amino group further activates the ring system towards electrophiles.

Electrophilic Halogenation: The halogenation of aromatic compounds like naphthalene can be achieved using molecular halogens (Cl₂, Br₂). wordpress.com For less reactive substrates, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to generate a more potent electrophile. wikipedia.orgmasterorganicchemistry.com However, for highly activated rings such as naphthalenamines, the reaction may proceed without a catalyst. Iodination requires slightly different conditions, often using an oxidizing agent like nitric acid or hydrogen peroxide to generate a more electrophilic iodine species ("I⁺"). wikipedia.orglibretexts.org

Electrophilic Amination: Direct electrophilic amination of aromatic rings is less common but can be achieved using specific reagents. A notable example is the enantioselective aza-electrophilic dearomatization of naphthalene derivatives. In this silver-mediated approach, vinylnaphthalenes are coupled with azodicarboxylates in a formal [4+2] cycloaddition, leading to chiral polyheterocycles. researchgate.netnih.gov This demonstrates the potential for electrophilic nitrogen sources to react with activated naphthalene systems.

Iodine-Mediated Electrophilic Cyclizations

Iodine can act as a mild Lewis acid to mediate intramolecular electrophilic cyclizations, providing a powerful, metal-free method for constructing complex heterocyclic and carbocyclic systems. organic-chemistry.orgnih.gov This strategy typically involves an electron-rich aromatic ring and a tethered nucleophilic moiety, such as an alkene or alkyne.

The reaction is initiated by the activation of the unsaturated bond by an electrophilic iodine species (e.g., from I₂ or ICl), which is then attacked by the aromatic ring in an intramolecular fashion. nih.govnih.gov This process has been used to synthesize a wide variety of substituted naphthalenes, naphthols, and other fused ring systems from appropriately substituted aryl alkynes. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups. nih.gov For a derivative of this compound bearing a suitable unsaturated side chain, this methodology could be employed to construct novel, iodine-containing polycyclic aromatic amines through a regioselective 6-endo-dig cyclization pathway. nih.gov Furthermore, iodine can also mediate intramolecular C-H amination under electrochemical conditions, where an intermediate N-I bond facilitates the activation of a C-H bond for C-N bond formation. chemrxiv.orgchemrxiv.org

| Feature | Description | Reference |

|---|---|---|

| Electrophile | I₂, ICl, N-Iodosuccinimide (NIS) | nih.gov |

| Mechanism | Activation of an alkyne/alkene followed by intramolecular attack by the aromatic ring | nih.gov |

| Reaction Type | Typically 6-endo-dig for naphthalene synthesis | nih.gov |

| Conditions | Mild, often room temperature, metal-free | organic-chemistry.orgnih.gov |

| Products | Substituted naphthalenes, naphthols, and other fused heterocycles | nih.gov |

Oxaziridine-Mediated Amination of Primary Amines

Oxaziridine-mediated amination represents a significant method for the formation of N-N bonds, which can be a key step in the synthesis of various nitrogen-containing compounds. This approach involves the electrophilic amination of primary amines using an oxaziridine (B8769555) reagent. A notable example is the use of a diethylketomalonate-derived oxaziridine, which efficiently transfers a protected amino group (N-Boc) to primary aliphatic and aromatic amines, affording the corresponding N-Boc hydrazines in good to excellent yields. This method is advantageous as it avoids the competitive imine formation that can occur with other amination techniques. The reaction demonstrates high efficiency in various solvents, with toluene and dichloromethane (B109758) often providing optimal results.

While direct examples involving this compound are not prevalent in the literature, the general applicability of this method to aromatic amines suggests its potential for the synthesis of hydrazine (B178648) derivatives of this compound. The resulting hydrazines could serve as versatile intermediates for the construction of more complex heterocyclic systems incorporating the iodonaphthalene scaffold. A significant advantage of this metal-free approach is its contribution to cleaner and more efficient syntheses.

A bench-stable NH-oxaziridine reagent has also been developed for the primary electrophilic amination of organometallic substrates. This method is highly chemoselective, proceeds at ambient temperature without the need for transition metal catalysts, and allows for a simple extractive work-up. This approach could be adapted for the synthesis of this compound derivatives by first converting a suitable naphthalene precursor into an organometallic species.

Table 1: Key Features of Oxaziridine-Mediated Amination

| Feature | Description |

| Reagent | Diethylketomalonate-derived oxaziridine or other bench-stable NH-oxaziridines. |

| Substrates | Primary aliphatic and aromatic amines, organometallic reagents. |

| Products | N-Boc hydrazines, primary amines. |

| Advantages | High efficiency, avoids imine formation, metal-free, mild reaction conditions. |

| Potential Application | Synthesis of hydrazine derivatives of this compound. |

Decarboxylative Halogenation Approaches

Decarboxylative halogenation is a fundamental transformation in organic synthesis that allows for the conversion of carboxylic acids into organic halides. This process involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide, followed by the introduction of a halogen atom. This methodology can be applied to a wide range of aliphatic and aromatic carboxylic acids.

In the context of synthesizing this compound derivatives, a decarboxylative approach could start from a suitable aminonaphthalenecarboxylic acid. For instance, if a synthetic route provides access to an amino-iodonaphthalenecarboxylic acid, a subsequent decarboxylation step could yield the desired this compound. More commonly, this method is used for the introduction of the halogen. For example, starting from an aminonaphthalenecarboxylic acid, a decarboxylative iodination could be employed to introduce the iodine atom at the desired position, although regioselectivity would be a critical factor to control.

Recent advancements in this area include the use of iron salts as catalysts under visible light for the decarboxylative chlorination, iodination, and bromination of aliphatic carboxylic acids. While focused on aliphatic systems, the development of such catalytic methods highlights the ongoing efforts to make halogenation reactions more efficient and sustainable. Hypervalent iodine(III) reagents have also been utilized to mediate the decarboxylative halogenation of indolecarboxylic acids, demonstrating their utility in the synthesis of halogenated heterocyclic compounds. This suggests the potential for similar reagents to be applied to naphthalenic systems.

Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally friendly tools in modern organic synthesis. These compounds, existing in higher oxidation states (typically +3 or +5), act as powerful oxidizing agents and can facilitate a wide range of transformations, including halogenations, oxidations, and aminations. Their reactivity is often comparable to that of heavy metal reagents but with significantly lower toxicity.

In the synthesis of this compound and its derivatives, hypervalent iodine reagents can play multiple roles. They can be used for the direct introduction of iodine onto the naphthalene ring through electrophilic iodination. Furthermore, certain hypervalent iodine reagents are capable of transferring nitrogen-containing functional groups, making them valuable for C-N bond formation. For instance, reagents like iodonium (B1229267) salts can act as arylating agents, while iodonium ylides and imides are excellent precursors for carbenes and nitrenes, respectively.

The benziodoxole family of cyclic iodine(III) reagents is particularly noteworthy for its stability and reactivity, enabling various electrophilic transfer reactions. These reagents have been successfully employed in the transfer of azide (B81097), amide, and amine functionalities. This opens up the possibility of using a suitably functionalized naphthalene precursor and a hypervalent iodine reagent to introduce the amino group, or to construct more complex nitrogen-containing heterocycles fused to the naphthalene core. The development of catalytic systems involving hypervalent iodine and the use of chiral hypervalent iodine compounds for enantioselective reactions represent significant recent advancements in this field.

Table 2: Applications of Hypervalent Iodine Reagents in Synthesis

| Application | Reagent Type | Potential Use for this compound |

| Halogenation | I(III) and I(V) reagents | Direct iodination of a naphthalenamine precursor. |

| Oxidative Functionalization | Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidation of functional groups on the naphthalene ring. |

| Amination | Nitrogen-containing benziodoxoles | Introduction of an amino or substituted amino group. |

| Arylation | Iodonium salts | Coupling of the naphthyl moiety with other aromatic systems. |

Cascade and Multicomponent Reactions for Polycyclic Structures Incorporating Naphthylamine Moiety

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are characterized by high atom economy and efficiency, as multiple bonds are formed in a sequential manner without the need for isolating intermediates.

For the synthesis of polycyclic structures incorporating the this compound moiety, cascade reactions can be designed to build additional rings onto the naphthalene core. For example, a reaction sequence could be initiated that involves the amino group of this compound acting as a nucleophile, followed by a series of intramolecular cyclizations. Radical cascades involving enediynes have been shown to be an effective method for constructing a naphthalene moiety within a larger polycyclic framework. While this is a method to form the naphthalene ring itself, similar radical cyclization strategies could potentially be adapted to start from a functionalized this compound to build additional fused rings.

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are also highly valuable. A multicomponent reaction could be designed where this compound is one of the starting materials, along with other components that would react in a prescribed sequence to generate a complex polycyclic structure. Such approaches are highly desirable in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds for biological screening.

Asymmetric Synthesis of Chiral Amine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule often depends on its stereochemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

For the preparation of chiral derivatives of this compound, several asymmetric methodologies can be envisioned. One common approach is the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with a ketone or aldehyde to form a sulfinylimine. Subsequent reduction or addition of a nucleophile to the imine occurs with high diastereoselectivity, and the auxiliary can then be cleaved to yield the chiral amine. This method has been widely adopted for the synthesis of a vast array of chiral amines.

Another strategy involves the use of chiral catalysts, either metal-based or organocatalysts, to effect an enantioselective transformation. For instance, a prochiral precursor to a this compound derivative could be subjected to an asymmetric reduction or amination reaction in the presence of a chiral catalyst to induce enantioselectivity. The development of chiral aminophosphine (B1255530) ligands for asymmetric catalysis has shown promise in various transformations. Furthermore, asymmetric intramolecular cyclizations, such as the indium-mediated allylation of chiral hydrazones, have been developed to produce chiral cyclic amines with excellent diastereoselectivity. Such a strategy could be adapted to construct chiral polycyclic systems incorporating the this compound scaffold.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

In the context of synthesizing this compound, several green chemistry approaches can be considered. The use of hypervalent iodine reagents, as discussed earlier, is an example of a more sustainable alternative to toxic heavy metal reagents. The development of catalytic reactions, which reduce the amount of reagents needed, is a cornerstone of green chemistry.

Solvent selection is another critical aspect. The use of hazardous organic solvents can be minimized by employing solvent-free reaction conditions or by using greener solvents such as water, supercritical fluids, or ionic liquids. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry principle. Cascade and multicomponent reactions are excellent examples of atom-economical processes. The development of biocatalytic methods, using enzymes to perform chemical transformations, also aligns with the goals of green chemistry, as these reactions are often highly selective and occur under mild conditions. As the demand for more environmentally benign chemical manufacturing grows, the incorporation of these sustainable practices into the synthesis of this compound and its derivatives will be crucial.

Reactivity Profiles and Mechanistic Investigations of 5 Iodonaphthalen 1 Amine

Aminonaphthalene Reactivity: Nucleophilicity, Basicity, and Coordination Ability

The amino group in 5-Iodonaphthalen-1-amine, being attached to an aromatic ring, exhibits moderate nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom can participate in resonance with the naphthalene (B1677914) ring system, which delocalizes the electron density and reduces the availability of the lone pair for donation. Consequently, arylamines are generally less basic than aliphatic amines. The pKa of the conjugate acid of 1-naphthylamine (B1663977) is approximately 3.92, and the presence of the iodine atom at the 5-position is expected to have a minor electron-withdrawing inductive effect, which could slightly decrease the basicity.

The nucleophilicity of the amino group allows it to participate in reactions such as acylation, alkylation, and Schiff base formation. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides.

The nitrogen atom of the amino group, along with the iodine atom, can act as a coordination site for metal centers. This coordination ability is crucial for many of the catalytic reactions that this compound undergoes, particularly in the formation of C-C and C-N bonds. The ability to act as a bidentate or monodentate ligand influences the stability and reactivity of the resulting metal complexes.

Reaction Mechanisms in C-X (X=C, N, O, Halogen) Bond Formations

The carbon-iodine bond in this compound is the primary site for C-X bond formation reactions. The large size and high polarizability of the iodine atom make the C-I bond relatively weak and susceptible to cleavage, which is a key step in many catalytic cycles.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental methods for forming C-C, C-N, and C-O bonds with aryl halides. These reactions typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps.

In the case of this compound, the catalytic cycle often begins with the oxidative addition of the C-I bond to a low-valent transition metal complex, typically palladium(0) or copper(I). This step involves the insertion of the metal into the C-I bond to form a higher-valent organometallic intermediate. For example, in a palladium-catalyzed reaction, a Pd(0) complex would oxidatively add to the C-I bond to form a Pd(II) species.

Following oxidative addition, a second reaction partner (e.g., an organoboron reagent in a Suzuki coupling or an amine in a Buchwald-Hartwig coupling) undergoes transmetalation or coordination to the metal center. The final step of the catalytic cycle is reductive elimination, where the two coupled fragments are expelled from the metal center, forming the new C-X bond and regenerating the low-valent catalyst.

Table 1: Examples of C-X Bond Formation Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |

|---|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh3)4 | 5-Aryl-naphthalen-1-amine | C-C |

| Buchwald-Hartwig Amination | This compound | Aniline | Pd2(dba)3, BINAP | N-Aryl-naphthalen-1,5-diamine | C-N |

While many cross-coupling reactions are believed to proceed via two-electron pathways (oxidative addition/reductive elimination), some transformations involving aryl halides can occur through single electron transfer (SET) mechanisms. In an SET process, an electron is transferred from a reductant (which could be the catalyst or another species in the reaction mixture) to the aryl halide. This transfer generates a radical anion, which can then fragment to produce an aryl radical and a halide anion. The resulting aryl radical can then participate in subsequent bond-forming reactions.

Hydrogen atom transfer (HAT) processes are another potential pathway, particularly in reactions involving radical intermediates. In a HAT process, a hydrogen atom is abstracted from a suitable donor to quench a radical or to generate a new radical species that can propagate a reaction chain.

Under strongly basic conditions, aryl halides can undergo elimination reactions to form highly reactive intermediates known as arynes. In the case of this compound, treatment with a strong base like sodium amide could potentially lead to the formation of a naphthalen-1-amine-5-yne intermediate. This aryne can then be trapped by various nucleophiles to form substituted naphthalenamines.

As mentioned in the previous section, aryl radicals can be generated from iodoarenes through SET processes. These highly reactive species can participate in a variety of transformations, including addition to multiple bonds and radical cyclization reactions.

σ-Bond metathesis is a concerted, four-centered mechanistic pathway that is an alternative to the oxidative addition/reductive elimination sequence in some catalytic cycles, particularly those involving early transition metals or lanthanides. In this process, a σ-bond in one reactant is exchanged for a σ-bond in another reactant through a cyclic transition state. While less common for the late transition metals typically used in cross-coupling reactions of aryl halides, it represents an important fundamental mechanistic pathway in organometallic chemistry.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of both an amino group and an iodine atom on the naphthalene scaffold of this compound allows for the possibility of intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. For example, if a suitable side chain is introduced at the amino group, an intramolecular version of a C-N or C-C bond-forming reaction can be envisioned.

For instance, if the amino group is acylated with a substrate containing a terminal alkyne, a subsequent intramolecular Sonogashira coupling could lead to the formation of a fused heterocyclic system. The mechanism would likely follow the standard catalytic cycle of oxidative addition of the C-I bond to a palladium(0) catalyst, followed by coordination of the alkyne and subsequent intramolecular insertion and reductive elimination.

Rearrangement reactions are also a possibility, although less common for this specific substrate without the introduction of other functionalities. Under certain conditions, such as thermal or photochemical activation, rearrangements of the naphthalene core or migrations of substituents could potentially occur.

Photochemical Activation and Reactivity

The photochemistry of this compound is expected to be dominated by the carbon-iodine bond, which is the weakest covalent bond in the molecule. Aryl iodides are known to undergo facile homolytic cleavage upon irradiation with ultraviolet (UV) light to generate an aryl radical and an iodine radical. The energy required for this process corresponds to the bond dissociation energy (BDE) of the C-I bond.

Upon absorption of a photon of suitable energy (typically in the UVA or UVB range), this compound would be promoted to an excited electronic state. From this state, it is proposed that the molecule would undergo efficient dissociation of the C5-I bond, yielding the 5-amino-1-naphthalenyl radical. This highly reactive radical intermediate can then engage in a variety of subsequent reactions, depending on the reaction medium. In the presence of a hydrogen-atom donor (like a solvent such as isopropanol (B130326) or tri-n-butyltin hydride), the radical would abstract a hydrogen atom to yield naphthalen-1-amine, achieving a net deiodination. In the absence of such donors, the radical could dimerize, react with oxygen, or participate in other radical-mediated processes. The amino group, being a strong electron-donating group, would influence the energy of the excited states and the stability of the resulting radical, but the primary photochemical event remains the cleavage of the C-I bond.

Table 3: Typical Average Bond Dissociation Energies (BDE) Relevant to Aryl Halides

| Bond | Typical BDE (kJ/mol) | Implication for Photochemistry |

|---|---|---|

| Aryl C-I | ~280 | Weakest bond, most likely to undergo photochemical cleavage |

| Aryl C-Br | ~335 | Stronger than C-I, requires higher energy photons |

| Aryl C-Cl | ~400 | Much stronger, generally not photolabile under typical UV conditions |

| Aryl C-H | ~460 | Very strong, not typically cleaved photochemically |

| N-H (in Amine) | ~390 | Stronger than C-I, less likely to be the primary cleavage site |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms by calculating the electronic structure and energies of molecules, transition states, and intermediates. For a reaction involving this compound, DFT could be employed to map out the entire reaction coordinate.

For example, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the iodide, DFT calculations could be used to determine whether the mechanism is concerted or stepwise. In a stepwise mechanism, the calculations would locate the structure and energy of the key Meisenheimer complex intermediate. Furthermore, the high-energy transition state structures leading to and from this intermediate would be identified. The calculated energy difference between the reactants and the highest-energy transition state provides the activation energy (ΔG‡), which is crucial for predicting the reaction rate. By comparing the activation energies for different possible pathways (e.g., substitution at C5 vs. other positions), the regioselectivity of the reaction can be predicted. The presence of the electron-donating amino group would be expected to deactivate the naphthalene ring towards SNAr, and DFT could quantify this effect by comparing the calculated activation barriers to those of unsubstituted 1-iodonaphthalene (B165133).

Table 4: Key Mechanistic Parameters Obtainable from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The free energy difference between the reactants and the highest transition state. | Determines the reaction rate (kinetics). Lower ΔG‡ means a faster reaction. |

| ΔGrxn (Reaction Free Energy) | The free energy difference between the products and the reactants. | Determines the thermodynamic favorability and position of equilibrium. |

| Intermediate Stability | The energy of any intermediate species relative to reactants and products. | Helps to confirm a stepwise mechanism and assess the lifetime of the intermediate. |

| Imaginary Frequencies | Vibrational modes with a negative force constant. | A single imaginary frequency confirms that a calculated structure is a true transition state. |

| Atomic Charges / Orbital Maps | Distribution of electron density (e.g., HOMO/LUMO). | Provides insight into the electronic nature of the reaction, identifying nucleophilic and electrophilic sites. |

Ab initio (from first principles) calculations provide a highly accurate method for studying chemical systems without reliance on experimental data. These methods can be used to construct a detailed potential energy surface (PES) for a given reaction. mdpi.com A PES is a multidimensional map that plots the energy of a molecular system as a function of its geometric parameters (e.g., bond lengths and angles). osti.gov

For a reaction of this compound, constructing a full-dimensional PES is computationally intensive but offers unparalleled insight. The PES would reveal all possible energy minima (corresponding to reactants, intermediates, and products) and saddle points (corresponding to transition states) that connect them. dtic.mil By tracing the lowest energy path from reactants to products on the PES, the intrinsic reaction coordinate can be determined. High-level ab initio methods, such as Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2), are often used for critical points on the surface to ensure high accuracy. While DFT is often used for initial explorations, high-level ab initio calculations provide a benchmark for accuracy, which is especially important for systems where electron correlation effects are significant.

Table 5: Hierarchy and General Characteristics of Ab Initio Methods

| Method | Abbreviation | Accuracy | Computational Cost |

|---|---|---|---|

| Hartree-Fock | HF | Baseline | Low |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Good (includes electron correlation) | Medium |

| Coupled Cluster (Singles, Doubles) | CCSD | High | High |

| Coupled Cluster (Singles, Doubles, perturbative Triples) | CCSD(T) | Very High ("Gold Standard") | Very High |

| Full Configuration Interaction | Full CI | Exact (for a given basis set) | Extremely High (not feasible for most systems) |

The reactivity and selectivity of substituted naphthalenes can be significantly influenced by conformational factors. acs.org In this compound, rotation around the C1-N single bond is possible, but it is sterically hindered by the hydrogen atom at the C8 (peri) position. This interaction forces the amino group to adopt specific preferred conformations, influencing the orientation of its lone pair and N-H bonds relative to the rest of the molecule.

This conformational preference can be a powerful tool for controlling selectivity. For example, in a directed ortho-metalation reaction, a metal-coordinating directing group on the amine would have a conformationally restricted position, which could favor C-H activation at the C2 position over the sterically encumbered C8 position. Similarly, the steric bulk arising from the preferred conformation of the amino group can influence the facial selectivity of reactions occurring at a nearby prochiral center. Computational studies, particularly DFT, can accurately predict the rotational energy barrier and the geometry of the most stable conformer(s). By understanding these conformational biases, reaction conditions can be designed to favor a specific pathway, leading to a desired regio- or stereoisomer. The interplay between the electronic effects of the iodo and amino groups and the steric constraints imposed by the naphthalene scaffold makes conformational control a key aspect of its chemistry. nih.gov

Table 6: Factors Influencing Conformational Preference and Selectivity in 1,5-Disubstituted Naphthalenes

| Factor | Description | Potential Impact on Selectivity |

|---|---|---|

| Steric Hindrance | Repulsive interaction between the C1-substituent and the C8-peri hydrogen. | Dictates the lowest energy rotamer; blocks one face of the molecule from reagent approach. |

| Hydrogen Bonding | Intramolecular H-bonding between the C1-substituent (e.g., -NH2) and the C5-substituent (if it is an acceptor). | Locks the molecule into a specific conformation, enhancing rigidity and selectivity. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar substituents at C1 and C5. | Can favor or disfavor certain rotamers based on the alignment of bond dipoles. |

| Coordination | Chelation of a metal catalyst between the C1 and C8 positions or between C1 and C5 substituents. | Can override inherent steric preferences to direct a reaction to a specific site. |

Modeling of Solvent Effects and Hydrogen Bonding Interactions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the modeling of solvent effects and hydrogen bonding interactions for this compound. While computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis are powerful tools for investigating such phenomena, and have been applied to a wide range of organic molecules, their specific application to this compound has not been documented in published research.

General principles of physical organic chemistry would suggest that the amino (-NH2) group of this compound is capable of acting as both a hydrogen bond donor and acceptor. The iodine atom, while primarily known for its role in halogen bonding, can also influence the electronic distribution of the naphthalene ring system and, consequently, the hydrogen bonding potential of the amino group. The polarity and proticity of a solvent would be expected to significantly influence the stability of the ground and excited states of the molecule, as well as its reactivity in chemical transformations.

However, without specific computational studies, any discussion of interaction energies, preferred solvent-solute conformations, or the specific nature of hydrogen bonding networks remains speculative. Detailed research findings and data tables, as requested, cannot be generated without primary research that has not yet been performed or published.

Therefore, this section remains an area for future investigation. The application of modern computational techniques to this compound would provide valuable insights into its behavior in various chemical environments and contribute to a more complete understanding of its reactivity profile.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an amine is characterized by several key absorption bands. Primary amines like this compound typically exhibit two N-H stretching vibrations in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.comspcmc.ac.in The N-H bending vibration is observed between 1650 and 1580 cm⁻¹. orgchemboulder.comspcmc.ac.in Furthermore, the C-N stretching vibration for aromatic amines appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.comspcmc.ac.in A broad N-H wagging band can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and vibrations that induce a change in polarizability. nih.govnih.gov For naphthalene derivatives, characteristic ring stretching and deformation modes are observed in the Raman spectrum. researchgate.net The C-I stretching vibration is also expected to be Raman active, typically appearing in the low-frequency region.

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400-3250 | 3400-3250 |

| N-H (Amine) | Bending (Scissoring) | 1650-1580 | 1650-1580 |

| C-N (Aromatic) | Stretch | 1335-1250 | 1335-1250 |

| N-H (Amine) | Wagging | 910-665 | 910-665 |

| C-I | Stretch | (Not typically prominent) | (Expected in low-frequency region) |

| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 |

| Aromatic C=C | Ring Stretch | ~1600-1450 | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Chemical Shift Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing iodo group. The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The amine protons (-NH₂) usually appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the naphthalene ring system will give a distinct signal. The chemical shifts of the carbon atoms are affected by the attached substituents. The carbon atom attached to the iodine (C5) will be significantly shielded, while the carbon atom attached to the amino group (C1) will be deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Amine Protons (-NH₂) | Variable (often broad) | - |

Mass Spectrometry Techniques (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula. The expected monoisotopic mass of this compound (C₁₀H₈IN) can be calculated with high accuracy.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈IN |

| Calculated Monoisotopic Mass | 268.9752 g/mol |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a chromophore that absorbs UV radiation. The presence of the amino and iodo substituents will influence the wavelength of maximum absorption (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene system due to extended conjugation.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Ethanol/Methanol | ~240-260, ~320-340 | (Varies with transition) |

Thermal Analysis Techniques (DTA, TG, DTG) for Thermal Behavior Studies

Thermal analysis techniques, including Differential Thermal Analysis (DTA), Thermogravimetry (TG), and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition behavior of this compound.

Thermogravimetry (TG): This technique measures the change in mass of a sample as a function of temperature. The TG curve for this compound would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. Endothermic or exothermic events, such as melting, boiling, or decomposition, can be identified.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TG curve and shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures of maximum decomposition rate.

These techniques provide valuable information about the thermal stability of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and iodine) in a sample of this compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₀H₈IN) to verify the purity and confirm the elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.01 | 44.64 |

| Hydrogen | H | 1.01 | 3.00 |

| Iodine | I | 126.90 | 47.16 |

| Nitrogen | N | 14.01 | 5.21 |

An article focusing on the chemical compound “this compound” is presented below.

Applications of 5 Iodonaphthalen 1 Amine in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Amines and their derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds. nih.gov The amino group on the naphthalene (B1677914) ring of 5-Iodonaphthalen-1-amine can serve as a key reaction site for forming amide, imine, and other nitrogen-containing linkages, which are crucial for constructing more complex molecular frameworks. Furthermore, the iodo-substituent provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in elaborating the naphthalene core with diverse functionalities and building intricate three-dimensional structures.

Precursors for Specialized Organic Compounds

The structural features of this compound suggest its potential as a precursor for various specialized organic compounds, including those with applications in the pharmaceutical, agrochemical, and materials science sectors.

Pharmaceutical and Agrochemical Intermediates

Naphthalene-containing compounds have been investigated for a range of biological activities and are found in some pharmaceutical agents and agrochemicals. ekb.egnih.govdrugbank.com The amino and iodo groups on this compound offer strategic points for modification to generate libraries of derivatives for biological screening. For instance, the amino group can be acylated or alkylated, while the iodo group can be replaced through various cross-coupling reactions to introduce different substituents that may modulate biological activity.

However, specific examples of pharmaceutical or agrochemical intermediates synthesized directly from this compound are not prominently reported in the reviewed literature. The development of such applications remains a potential area for future research.

Dye and Fluorescence Labeling Precursors

Naphthalene derivatives are well-known for their fluorescent properties and are used in the synthesis of dyes and fluorescent probes. niscpr.res.innih.govsemanticscholar.orgresearchgate.netmdpi.com The extended π-system of the naphthalene ring is responsible for its inherent fluorescence. Modifications to the ring, such as the introduction of electron-donating (amino) and electron-withdrawing or heavy atom (iodo) substituents, can significantly influence the photophysical properties of the molecule, including its absorption and emission wavelengths, quantum yield, and Stokes shift.

Theoretically, this compound could serve as a precursor for novel dyes and fluorescent labels. The amino group can be diazotized and coupled to form azo dyes, or it can be derivatized to tune the electronic properties of the fluorophore. The iodo group could be used to attach the naphthalene moiety to other molecules or materials. Despite this potential, specific research detailing the synthesis and characterization of dyes or fluorescent probes derived from this compound is not extensively covered in the available literature.

Diversity-Oriented Synthesis (DOS) Enabled by this compound Scaffold

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space and identify new biologically active compounds. mdpi.com The bifunctional nature of this compound makes it a potentially attractive scaffold for DOS. The amino and iodo groups can be reacted in a variety of sequences with a diverse set of reagents to rapidly generate a library of compounds with significant structural variation.

For example, the amino group could be reacted with a set of carboxylic acids to create a library of amides. Each of these amides could then be subjected to a range of cross-coupling reactions at the iodo position to introduce further diversity. This approach would allow for the systematic exploration of the structure-activity relationships of this class of compounds. While the principles of DOS are well-established, their specific application starting from the this compound scaffold has not been a focus of published research.

Catalytic Applications in Chemical Transformations

Naphthalene-based ligands and materials have been explored for their use in catalysis. acs.orgnih.govresearchgate.netmdpi.com The amino group in this compound could be functionalized to create ligands for transition metal catalysts. For example, it could be converted into a Schiff base or a phosphine-amine ligand. The resulting metal complexes could then be investigated for their catalytic activity in various organic transformations.

Furthermore, the naphthalene-amine subunit could be incorporated into porous organic polymers or other solid supports to create heterogeneous catalysts. nih.govresearchgate.net The properties of these materials could be tuned by modifying the structure of the this compound monomer. However, there is a lack of specific studies in the scientific literature that report the use of this compound in the development of catalytic systems.

Design of Novel Functional Materials Incorporating Naphthalene-Amine Subunits

The incorporation of naphthalene-based units into polymers and other materials can impart desirable optical, electronic, and thermal properties. The rigid, aromatic structure of the naphthalene core can enhance the thermal stability and mechanical strength of materials. The amino group of this compound provides a reactive site for polymerization or for grafting onto other material surfaces.

The iodo group can also be utilized in polymerization reactions, for example, in Sonogashira or Suzuki polycondensation, to create conjugated polymers with interesting electronic and photophysical properties. Such materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the design of functional materials based on naphthalene derivatives is an active area of research, specific investigations focusing on the use of this compound as a monomer or functional component are not widely reported.

Investigations into the Biological Activity and Medicinal Chemistry of 5 Iodonaphthalen 1 Amine Derivatives

Role of Naphthalene-Amine Frameworks in Drug Discovery and Development

The naphthalene-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. This framework, consisting of two fused benzene (B151609) rings attached to an amino group, provides a rigid and lipophilic platform that can be readily modified to interact with various biological targets. The versatility of the naphthalene (B1677914) ring system allows for the introduction of diverse functional groups at multiple positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize pharmacological activity.

Numerous compounds incorporating the naphthalene-amine core have demonstrated significant therapeutic potential across different disease areas. The inherent properties of this framework contribute to favorable pharmacokinetic profiles, including metabolic stability and the ability to cross cellular membranes. Consequently, naphthalene-amine derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, underscoring the importance of this structural motif in the design and development of new drugs.

Modulating Biological Targets: Receptor Ligands and Enzyme Inhibitors

Derivatives of 5-Iodonaphthalen-1-amine have shown promise as modulators of various biological targets, including receptors and enzymes. The naphthalene-amine core can be tailored to fit into the binding pockets of specific proteins, leading to either agonistic or antagonistic effects on receptors or the inhibition of enzymatic activity.

Receptor Ligands: The structural features of these compounds make them suitable candidates for interacting with a range of receptors. For instance, certain naphthalene derivatives have been investigated as ligands for serotonin (B10506) receptors. One study reported the development of naphthalene analogues of GR 113808, a known 5-HT4 receptor ligand. A specific compound in this series demonstrated high and selective affinity for the 5-HT4 receptor with a Ki value of 6 nM. nih.gov This highlights the potential of the naphthalene scaffold in designing potent and selective receptor ligands.

Enzyme Inhibitors: The naphthalene-amine framework has also been incorporated into molecules designed to inhibit specific enzymes. Naphthalene carboxamide derivatives, for example, have been identified as dual inhibitors of protein kinases and histone deacetylases, enzymes that play crucial roles in cellular processes and are implicated in diseases like cancer and inflammation. google.com The ability to inhibit these enzymes suggests a potential therapeutic application for such derivatives in oncology and inflammatory disorders.

Biological Activity Spectrum of Halogenated Naphthylamine Derivatives

The introduction of halogen atoms, such as iodine, onto the naphthylamine scaffold can significantly influence the biological activity of the resulting compounds. Halogenation can alter the electronic distribution, lipophilicity, and metabolic stability of a molecule, often leading to enhanced potency and selectivity.

Antimicrobial and Antioxidant Properties

Halogenated compounds have a long history of use as antimicrobial agents, and derivatives of this compound are no exception. nih.gov The presence of iodine can enhance the ability of these molecules to disrupt microbial cell membranes or interfere with essential cellular processes.

While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not extensively reported in publicly available literature, the broader class of halogenated flavonoids has shown significant antibacterial activity. For example, certain halogen-substituted tricyclic sulfur-containing flavonoids have demonstrated good to excellent antimicrobial properties against both Staphylococcus aureus and Escherichia coli. nih.gov

| Compound Class | Biological Activity | Assay/Target | Key Findings |

| Halogenated Flavonoids | Antibacterial | S. aureus, E. coli | Good to excellent activity observed. nih.gov |

| Phenolic Compounds | Antioxidant | DPPH Radical Scavenging | Known to exhibit significant antioxidant capacity. mdpi.com |

Anti-Cancer and Anti-Inflammatory Potential

The cytotoxic effects of naphthalene derivatives against various cancer cell lines have been a subject of intense research. The planar nature of the naphthalene ring allows for intercalation into DNA, while modifications to the amine group can introduce functionalities that interact with other cellular targets involved in cancer progression.

Although specific IC50 values for this compound derivatives are not widely documented, related compounds have shown promising anti-cancer activity. For instance, the cytotoxic activity of various compounds is often evaluated against a panel of cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. science.govscience.gov

In the realm of anti-inflammatory research, cyclooxygenase (COX) enzymes are key targets. Some nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. nih.gov The potential for this compound derivatives to act as COX inhibitors is an area of interest, with the aim of developing novel anti-inflammatory agents with improved efficacy and safety profiles.

| Compound Class | Biological Activity | Target/Cell Line | Key Findings |

| Naphthalene Derivatives | Anti-Cancer | Various Cancer Cell Lines | Cytotoxic effects observed, potential for DNA intercalation. |

| Naphthalene Derivatives | Anti-Inflammatory | Cyclooxygenase (COX) | Potential as inhibitors of COX enzymes. nih.gov |

Anti-HIV and Antiviral Activities

The search for novel antiviral agents is a critical area of drug discovery, and naphthalene derivatives have emerged as a promising class of compounds. Their mechanism of action can vary, from inhibiting viral entry into host cells to targeting key viral enzymes necessary for replication.

Several studies have explored the anti-HIV potential of naphthalene-based compounds. For instance, a novel naphthalene derivative, JTK-101, was identified as a potent inhibitor of Tat-dependent HIV-1 replication in chronically infected cells. nih.gov This compound was found to suppress HIV-1 production at nanomolar concentrations. The EC50 value, which represents the concentration of a drug that gives half-maximal response, is a key parameter in these studies.

| Compound | Activity | Mechanism/Target | EC50 Value |

| JTK-101 (Naphthalene derivative) | Anti-HIV-1 | Inhibition of Tat-dependent replication | Potent activity at nanomolar concentrations nih.gov |

Imaging and Diagnostic Applications of Iodinated Naphthalene Compounds

The presence of an iodine atom in this compound makes it an attractive candidate for the development of radiolabeled imaging agents. Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. nih.gov These imaging modalities allow for the non-invasive visualization and quantification of biological processes in vivo.

By incorporating a radioisotope of iodine into the this compound structure, it is possible to create radiotracers that can be used to image specific targets, such as receptors or enzymes, in the body. The distribution and accumulation of the radiotracer can provide valuable diagnostic information about various diseases, including cancer and neurological disorders.

The development of such radiopharmaceuticals involves synthesizing the iodinated precursor and then performing the radiolabeling step. The resulting radiolabeled compound must retain its affinity and selectivity for the intended biological target. While specific examples of radiolabeled this compound derivatives for imaging are still under investigation, the principle of using iodinated compounds as imaging probes is well-established in nuclear medicine. researchgate.netmdanderson.org

Radiodiagnostics

Derivatives of this compound are utilized in radiodiagnostics, primarily through the incorporation of a radioactive isotope of iodine. A key example is 5-[¹²⁵I]iodonaphthyl-1-azide ([¹²⁵I]INA), which integrates the gamma-emitting isotope Iodine-125. This radioisotope allows for sensitive detection and quantification in biological assays.

The application of [¹²⁵I]INA is prominent in techniques designed to identify and characterize proteins and lipids within cellular membranes. nih.govacs.org By covalently labeling molecules in their vicinity upon activation, [¹²⁵I]INA acts as a radioactive tag. The subsequent detection of the ¹²⁵I isotope enables researchers to trace the labeled molecules, providing insights into their distribution, transport, and association with other cellular components. nih.gov This method is particularly valuable for identifying proteins that penetrate or are embedded within the lipid bilayer of membranes. acs.orgnih.gov

Fluorescence Labeling and Protein Modification Studies

Beyond radiolabeling, derivatives of this compound are instrumental in fluorescence labeling and protein modification studies. The azide (B81097) derivative, 5-iodonaphthyl-1-azide (INA), is a hydrophobic, photoactivatable probe that partitions into the lipid bilayers of cell membranes. mountainscholar.org

Activation of INA can be achieved through two primary mechanisms:

Direct Photolysis: Upon irradiation with ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable, covalent bond with nearby molecules, particularly the lipid-embedded domains of proteins and, to a lesser extent, membrane lipids themselves. nih.gov

Photosensitization (Energy Transfer): INA can also be activated indirectly using visible light in the presence of a nearby fluorescent molecule (a photosensitizer or chromophore). nih.govmountainscholar.org When the photosensitizer absorbs light, it transfers energy to the INA molecule, triggering the formation of the reactive nitrene. This method allows for highly specific labeling, as the activation is confined to the immediate vicinity of the photosensitizer. mountainscholar.orgnih.gov The critical distance for this energy transfer between an eosin (B541160) sensitizer (B1316253) and INA has been estimated to be 8-14 Å. nih.gov

This targeted labeling approach has been successfully employed to study protein-protein interactions in the plasma membranes of intact cells under physiological conditions. mountainscholar.org For instance, researchers have used this technique to identify specific proteins located near known membrane receptors. mountainscholar.orgnih.gov

Table 1: Examples of Protein Labeling Using 5-Iodonaphthyl-1-azide (INA) Derivatives

| Cell/System Type | Target Receptor/Protein | Photosensitizer | Labeled Proteins (Molecular Weight) | Findings |

| Murine B-lymphocytes | IgM | Eosin isothiocyanate (EITC)-derivatized anti-murine IgM | 66 kDa (IgM heavy chain) | Demonstrated specific labeling of a known membrane protein. mountainscholar.org |

| 2H3 rat basophilic leukemia cells | Fcε receptor (isolated) | Eosin-conjugated IgE | 53, 38, 34, and 29 kDa | Identified proteins proximal to the isolated Fcε receptor. mountainscholar.orgnih.gov |

| 2H3 rat basophilic leukemia cells | Fcε receptor (crosslinked) | Eosin-conjugated IgE (crosslinked with anti-rat IgE) | 60, 54, and 43 kDa (additional proteins) | Identified new accessory proteins that associate with the receptor upon crosslinking. mountainscholar.orgnih.gov |

| Chinese hamster ovary fibroblasts | N/A (compartment-specific labeling) | Fluorescent analogs of ceramide, sphingomyelin, and phosphatidic acid | Different sets of cellular proteins depending on the lipid analog used | Showed that the technique can be used to label proteins in different subcellular compartments. nih.gov |

Prodrug Design and Bioreversible Derivatives for Enhanced Bioavailability

The primary amine group in this compound makes it a candidate for prodrug design, a common strategy to overcome pharmaceutical challenges like poor membrane penetration or metabolic instability. nih.gov While specific prodrugs of this compound are not detailed in the available literature, the principles of amine prodrug design provide a conceptual framework for its potential modification.

The main liability of many amino drugs is their tendency to be ionized at physiological pH, which hinders their ability to cross biological membranes by passive diffusion. nih.gov Prodrug strategies for amines often involve temporarily masking the amine group to increase lipophilicity and improve absorption. nih.govnih.gov Common approaches include:

N-Acylation: Forming amides or carbamates. These derivatives are generally more stable than esters but can be designed for enzymatic or chemical cleavage back to the active amine in vivo. nih.gov

Mannich Bases: Formation of N-Mannich bases can be used to create derivatives that release the parent amine under specific physiological conditions. nih.gov

Enaminones: These derivatives can improve lipophilicity and are designed to hydrolyze and release the parent amine, with hydrolysis rates sensitive to pH. nih.gov

These strategies aim to create a bioreversible derivative that is inactive, effectively transported to its site of action, and then converted back to the pharmacologically active parent compound. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 5-Iodonaphthalen-1-amine and its derivatives is expected to align with the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous materials. nih.govresearchgate.net Traditional multi-step syntheses are often plagued by low yields and the use of harsh reagents. Emerging trends point towards the development of more streamlined and environmentally benign methodologies.

Key areas of focus include:

Catalytic C-H Amination and Iodination: Direct functionalization of the naphthalene (B1677914) core is a primary goal. Future routes may involve advanced transition-metal catalysis or photocatalysis to selectively install the amine and iodo groups, thereby shortening the synthetic sequence and improving atom economy.